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Compound of Interest

Compound Name: Enasidenib-d6

Cat. No.: B15137361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the storage, stability, and analytical

methodologies related to Enasidenib, a potent and selective inhibitor of the mutant isocitrate

dehydrogenase 2 (IDH2) enzyme. While this guide focuses on Enasidenib, the principles and

protocols outlined herein are directly applicable to its deuterated analogue, Enasidenib-d6,

which is often used as an internal standard in analytical studies.

Introduction
Enasidenib (formerly AG-221) is an oral therapeutic agent approved for the treatment of

relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations.[1][2][3][4][5] The

IDH2 mutation leads to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG),

which promotes hypermethylation of DNA and histones, ultimately blocking cellular

differentiation.[6] Enasidenib selectively inhibits the mutant IDH2 enzyme, thereby reducing 2-

HG levels and inducing myeloid differentiation.[6][7][8] Understanding the storage and stability

of the active pharmaceutical ingredient (API) is critical for ensuring its quality, efficacy, and

safety in both research and clinical applications.

Storage and Handling of Enasidenib Powder
Proper storage and handling are paramount to maintaining the integrity of Enasidenib powder.

The following recommendations are based on information provided by various suppliers.
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Table 1: Recommended Storage Conditions for Enasidenib Powder

Condition Temperature Duration

Powder -20°C 3 years

4°C 2 years

In Solvent -80°C 1 year

-20°C 6 months

Source: MedChemExpress Safety Data Sheet.[9][10]

Handling Precautions:

Handle in a well-ventilated area.[9][11]

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing,

and eye/face protection.[9]

Avoid the formation of dust and aerosols.[9]

Keep the container tightly sealed in a cool, dry, and well-ventilated place.[9][11]

Protect from direct sunlight and sources of ignition.[9]

Stability Profile of Enasidenib
A forced degradation study has been conducted to establish the intrinsic stability of Enasidenib

and to identify its degradation products. This is essential for developing stability-indicating

analytical methods.

3.1. Forced Degradation Studies

Enasidenib was subjected to various stress conditions as per the International Council for

Harmonisation (ICH) guidelines Q1A and Q1B (R2).

Table 2: Summary of Forced Degradation Studies of Enasidenib
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Stress Condition Observations
Degradation Products
Identified

Hydrolytic

Acidic (e.g., 0.1 N HCl) Significant degradation DP-I, DP-III, DP-IV

Basic (e.g., 0.1 N NaOH) Significant degradation DP-I, DP-III

Neutral (Water) No significant degradation -

Oxidative

3% H₂O₂ Significant degradation DP-II, DP-V, DP-VI, DP-VII

Photolytic

UV and Fluorescent Light Significant degradation DP-VII, DP-VIII, DP-IX

Thermal

Dry Heat (e.g., 60°C) No significant degradation -

Source: Adapted from Sharma, et al. (2024).

3.2. Degradation Pathway

The degradation of Enasidenib under various stress conditions suggests multiple pathways,

including hydrolysis and oxidation. The presence of a secondary amine group also indicates a

potential risk for the formation of nitrosamine drug substance-related impurities (NDSRI), which

necessitates a risk assessment during drug development.[12]

Below is a logical diagram illustrating the degradation pathways based on the identified

degradation products (DPs).
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Caption: Enasidenib degradation pathways under different stress conditions.
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Analytical Methodologies for Stability Assessment
A validated stability-indicating assay method (SIAM) is crucial for the accurate quantification of

Enasidenib in the presence of its degradation products.

4.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method has been developed and validated for the separation and

quantification of Enasidenib and its degradation products.

Table 3: HPLC Method Parameters for Enasidenib Stability Testing

Parameter Specification

Column Agilent ZORBAX Eclipse Plus C18

Mobile Phase
0.1% formic acid in Milli-Q water and acetonitrile

(gradient)

Flow Rate 1 mL/min

Detection Wavelength 270 nm

Source: Sharma, et al. (2024).

4.2. Liquid Chromatography-Quadrupole Time-of-Flight-High-Resolution Mass Spectrometry

(LC/Q-TOF HRMS)

LC/Q-TOF HRMS is employed for the structural characterization and identification of the

degradation products of Enasidenib. This technique provides high-resolution mass data, which

is essential for elucidating the elemental composition and structure of unknown compounds.

4.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS method has also been developed for the quantitative analysis of Enasidenib in

biological matrices, such as dried blood spots.[13]

Table 4: LC-MS/MS Method Parameters for Enasidenib Quantification
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Parameter Specification

Chromatography Atlantis dC18 column

Mobile Phase 0.2% formic acid-acetonitrile (25:75, v/v)

Flow Rate 1.0 mL/min

Ionization Mode Electrospray Ionization (Positive)

MS/MS Transition m/z 474.0 → 267.1

Source: Penumajji, et al. (2019).[13]

Below is a workflow diagram for a typical stability study of Enasidenib.
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Caption: Experimental workflow for an Enasidenib stability study.
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Mechanism of Action: Signaling Pathway
Enasidenib targets the mutant IDH2 enzyme, which plays a crucial role in the pathogenesis of

IDH2-mutated AML.

Mutations in IDH2 confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-

KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[6][7] Elevated levels of 2-HG

competitively inhibit α-KG-dependent dioxygenases, such as TET enzymes, leading to DNA

and histone hypermethylation and a block in cellular differentiation.[6] Enasidenib is a selective,

allosteric inhibitor of the mutant IDH2 enzyme.[1][6] By binding to the mutant enzyme,

Enasidenib reduces the production of 2-HG, thereby restoring normal epigenetic regulation and

promoting the differentiation of leukemic cells.[6][7]
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Caption: Signaling pathway illustrating the mechanism of action of Enasidenib.
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Conclusion
This technical guide summarizes the critical aspects of Enasidenib's storage, stability, and the

analytical methods used for its characterization. Adherence to the recommended storage

conditions is essential for maintaining the quality and stability of Enasidenib powder. The

provided information on forced degradation and stability-indicating methods will be invaluable

for researchers and drug development professionals in designing and executing robust stability

studies. Furthermore, a clear understanding of Enasidenib's mechanism of action provides the

necessary context for its application in both preclinical and clinical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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